Methyl 4-(dipropylamino)-4-oxobutanoate
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Overview
Description
Methyl 4-(dipropylamino)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dipropylamino group and a ketone functional group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(dipropylamino)-4-oxobutanoate typically involves the esterification of 4-(dipropylamino)-4-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-(Dipropylamino)-4-oxobutanoic acid+MethanolAcid CatalystMethyl 4-(dipropylamino)-4-oxobutanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(dipropylamino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl 4-(dipropylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(dipropylamino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(diethylamino)-4-oxobutanoate
- Ethyl 4-(dipropylamino)-4-oxobutanoate
- Methyl 4-(dimethylamino)-4-oxobutanoate
Uniqueness
Methyl 4-(dipropylamino)-4-oxobutanoate is unique due to its specific structural features, such as the dipropylamino group and the ketone functional group. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
6942-25-2 |
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Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
methyl 4-(dipropylamino)-4-oxobutanoate |
InChI |
InChI=1S/C11H21NO3/c1-4-8-12(9-5-2)10(13)6-7-11(14)15-3/h4-9H2,1-3H3 |
InChI Key |
QGGNFKXNQVFBML-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CCC(=O)OC |
Origin of Product |
United States |
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